6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is often used in the synthesis of trifluoromethyl-substituted compounds . Cyclic keto sulfides react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals .Scientific Research Applications
Synthesis of Novel Amino Acids
The chemical compound 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol and its related derivatives are pivotal in the synthesis of novel amino acids and spirocyclic scaffolds. Notably, Radchenko, Grygorenko, and Komarov (2010) showcased the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds are integral in creating sterically constrained amino acids, widely applied in chemistry, biochemistry, and drug design due to their unique spatial structure and potential for creating new biochemical interactions (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis of Angular Spirocyclic Azetidines
The compound and its derivatives are also crucial in synthesizing novel angular spirocyclic azetidines. This was illustrated by Guérot et al. (2011) and Carreira et al. (2011), who reported the syntheses of novel angular azaspiro[3.3]heptanes. The methodologies described are highly efficient and are instrumental in constructing building blocks for drug discovery, offering new possibilities for the development of therapeutic agents (Guérot et al., 2011) (Carreira et al., 2011).
Development of Bifunctional Compounds
The versatility of this compound extends to the development of bifunctional compounds with potential applications in various fields of research and industry. Meyers et al. (2009) detailed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation, thus paving the way for the creation of novel compounds with distinct chemical properties (Meyers et al., 2009).
Enhancement of Reaction Conditions
The chemical's derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, have been synthesized and improved, as indicated by van der Haas et al. (2017). The improved synthesis methods have led to derivatives with enhanced stability and solubility, thus broadening the range of reaction conditions and applications in various scientific endeavors (van der Haas et al., 2017).
Future Directions
Properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULAXOPUSEOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)(F)F)O)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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